N-allyl-N-(2-hydroxyethyl)benzamide

Übersicht

Beschreibung

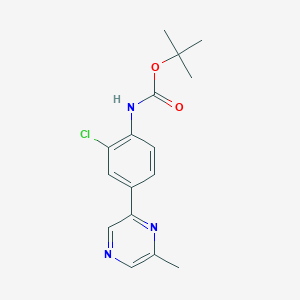

“N-allyl-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including N-allyl-N-(2-hydroxyethyl)benzamide, can be achieved through various methods. One such method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .Molecular Structure Analysis

The molecular structure of N-allyl-N-(2-hydroxyethyl)benzamide consists of a benzamide core with an allyl group and a 2-hydroxyethyl group attached to the nitrogen atom of the amide group .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activities

- Summary of Application : Benzamides, including N-allyl-N-(2-hydroxyethyl)benzamide, have been studied for their antioxidant and antibacterial activities . They are synthesized from benzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The compounds are synthesized and then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Their antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Direct Alkylation

- Summary of Application : N,N-dialkyl benzamides, which could include N-allyl-N-(2-hydroxyethyl)benzamide, can be alkylated with methyl sulfides under transition metal-free conditions .

- Methods of Application : The reaction is promoted by the readily available base LDA (lithium diisopropylamide) . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .

- Results or Outcomes : The reaction between N,N-diisopropyl benzamide and various aryl methyl sulfides resulted in the successful synthesis of α-sulfenylated ketones .

Medical Applications

- Summary of Application : Benzamides have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of juvenile hyperactivity, cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

- Methods of Application : The specific methods of application would depend on the specific medical condition being treated. Generally, these compounds would be administered in a pharmaceutical formulation suitable for the condition .

- Results or Outcomes : The outcomes would also depend on the specific condition being treated. However, benzamides have been found to be effective in a wide range of medical applications .

Industrial Applications

- Summary of Application : Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The specific methods of application would depend on the specific industrial use. For example, in the plastic industry, benzamides might be used as plasticizers .

- Results or Outcomes : The outcomes would depend on the specific industrial application. However, benzamides have been found to be effective in a wide range of industrial applications .

Anti-Platelet Activity

- Summary of Application : Amide derivatives, including benzamides, have been found to show anti-platelet activity . This could potentially be used in the treatment of conditions such as heart disease and stroke, where platelet aggregation plays a key role .

- Methods of Application : The specific methods of application would depend on the specific medical condition being treated. Generally, these compounds would be administered in a pharmaceutical formulation suitable for the condition .

- Results or Outcomes : The outcomes would also depend on the specific condition being treated. However, amide derivatives have been found to be effective in inhibiting platelet aggregation .

Drug Discovery

- Summary of Application : Recently, amide compounds, including benzamides, have been used in drug discovery . They have been found to have a wide range of biological activities, making them useful in the development of new therapeutic agents .

- Methods of Application : In drug discovery, these compounds would be synthesized and then tested for their biological activity using various in vitro and in vivo models .

- Results or Outcomes : The outcomes would depend on the specific biological activity being tested. However, amide compounds have been found to have a wide range of biological activities, suggesting potential for the development of new drugs .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-8-13(9-10-14)12(15)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVNVUCBWGJRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-N-(2-hydroxyethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

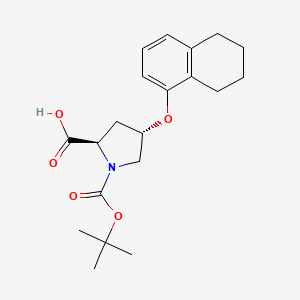

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)

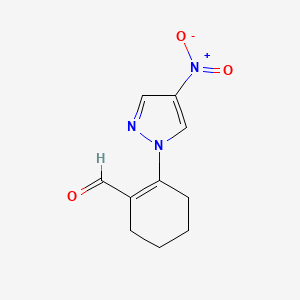

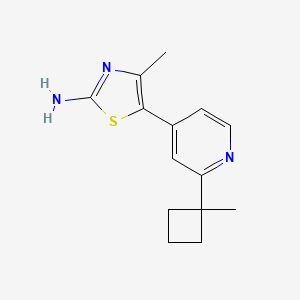

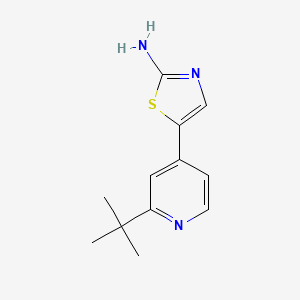

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

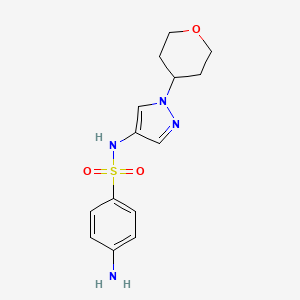

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)